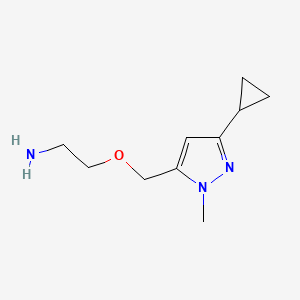
2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine
Übersicht
Beschreibung
2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a cyclopropyl group attached to the pyrazole ring, a methyl group at the 1-position, and an ethanamine moiety linked via an oxygen atom.
Wirkmechanismus
Target of Action
The primary target of 2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound interacts with its target, NAMPT, by binding to its active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction .
Biochemical Pathways
The compound affects the NAD+ salvage pathway by activating NAMPT . This leads to an increase in the production of NAD+, which is essential for various biological processes including metabolism and aging .
Pharmacokinetics
The compound’s pharmacokinetics are influenced by its lipophilicity . Adjustments in lipophilicity have been made to address concerns about direct inhibition (DI) of cytochrome P450 (CYP) enzymes . This has resulted in a compound that shows effective NAMPT activity while reducing DI of multiple CYP isoforms .
Result of Action
The activation of NAMPT by the compound leads to an increase in the production of NAD+ . This can have various molecular and cellular effects, depending on the specific biological processes that NAD+ is involved in .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s lipophilicity can affect its interaction with its target, NAMPT, as well as its pharmacokinetics . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Cyclopropyl Substitution: Cyclopropyl groups can be introduced via cyclopropanation reactions using suitable reagents like diazo compounds.
Ethanamine Attachment: The ethanamine moiety can be introduced through nucleophilic substitution reactions involving appropriate leaving groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanamine group to corresponding amides or nitro compounds.
Reduction: Reduction reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium(VI) compounds.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, amines, or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Amides, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated pyrazoles, amino-substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, and microbial infections.
Industry: Employed in the development of new materials, catalysts, and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol
1H-Pyrazol-5-amine, 1-cyclopropyl-3- [1-methyl-1- (2H-1,2,3-triazol-2-yl)ethyl]
Uniqueness: 2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine is unique due to its specific structural features, such as the presence of the ethanamine group and the cyclopropyl ring. These features contribute to its distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Eigenschaften
IUPAC Name |
2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-9(7-14-5-4-11)6-10(12-13)8-2-3-8/h6,8H,2-5,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDAKJJGLVRWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)COCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


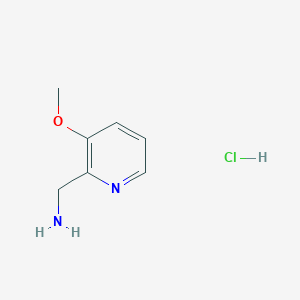
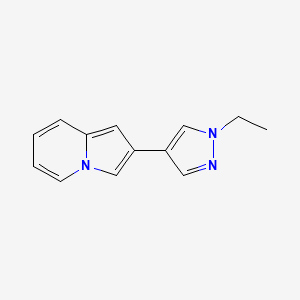
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3216190.png)

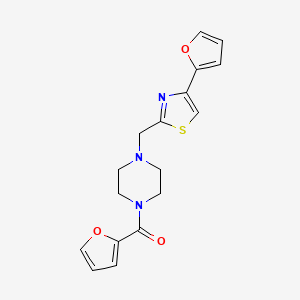
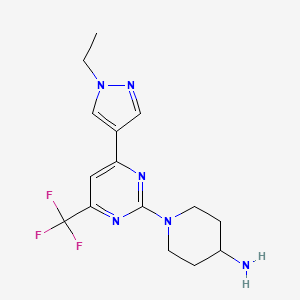
![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B3216234.png)
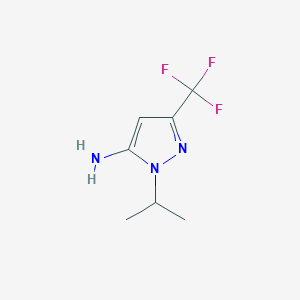
![2-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE DIHYDROCHLORIDE](/img/structure/B3216245.png)

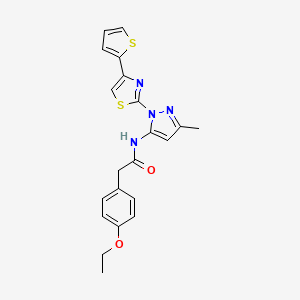
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3216260.png)
![1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B3216263.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B3216267.png)
